4-Cyano-3-isobutoxyphenylboronic acid
Description
4-Cyano-3-isobutoxyphenylboronic acid is a boronic acid derivative featuring a cyano group at the para position and an isobutoxy substituent at the meta position on the phenyl ring. The boronic acid functional group (–B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The isobutoxy group (–OCH₂CH(CH₃)₂) introduces steric bulk, which may influence reactivity and selectivity in catalytic processes, while the electron-withdrawing cyano (–C≡N) group modulates the electronic properties of the aromatic ring.
Properties
IUPAC Name |
[4-cyano-3-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)7-16-11-5-10(12(14)15)4-3-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPWKDQSQZTZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)OCC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Cyano-3-isobutoxyphenylboronic acid typically involves the reaction of 4-cyano-3-isobutoxyphenylboronic ester with a suitable boron reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyano-3-isobutoxyphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-3-isobutoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 4-Cyano-3-isobutoxyphenylboronic acid exerts its effects involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction is facilitated by the base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Solubility
The table below summarizes key structural and functional differences between 4-cyano-3-isobutoxyphenylboronic acid and its analogs:
Key Observations:
- Electronic Effects: The cyano group’s electron-withdrawing nature stabilizes the boronic acid via resonance, facilitating transmetalation in cross-coupling reactions. However, the trifluoromethyl group in [4-Cyano-3-(trifluoromethyl)phenylboronic acid] exerts a stronger electron-withdrawing effect, enhancing reactivity further .
- Solubility : Carboxy-substituted analogs (e.g., 4-carboxy-3-chlorophenylboronic acid) exhibit higher aqueous solubility due to ionizable –COOH groups, whereas isobutoxy and trifluoromethyl derivatives are more lipophilic .
Research Findings and Trends
Recent studies highlight that meta-substituted boronic acids with bulky alkoxy groups (e.g., isobutoxy) show superior regioselectivity in heteroaromatic couplings compared to smaller substituents like methoxy . However, their lower solubility often necessitates optimized solvent systems (e.g., THF/H₂O mixtures). In contrast, carboxy- and fluoro-substituted analogs are preferred for aqueous-phase reactions or bioorthogonal labeling .
Biological Activity
4-Cyano-3-isobutoxyphenylboronic acid is a boronic acid derivative that has gained attention in biological research due to its potential applications as an enzyme inhibitor and probe. This compound's unique structural features enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in biological systems where it can interact with biomolecules such as proteins and carbohydrates.
Molecular Formula: C12H14BNO3
Molecular Weight: Approximately 221.06 g/mol
CAS Number: 73852-19-4
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes or receptors. Boronic acids typically act as reversible inhibitors, binding to the active site of enzymes and altering their activity. This compound may specifically inhibit serine hydrolases or other enzymes involved in metabolic pathways, thereby influencing cellular processes.
Enzyme Inhibition
Research indicates that this compound can serve as a potent inhibitor for various enzymes. For instance, it has been studied for its effects on N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibitors like this compound can provide insights into lipid metabolism and its implications in diseases such as obesity and diabetes .
Case Studies
-
Inhibition of NAPE-PLD:
- Study Findings: In vitro studies demonstrated that this compound effectively reduced the activity of NAPE-PLD, leading to decreased levels of anandamide, a lipid signaling molecule. This suggests potential therapeutic applications in modulating endocannabinoid signaling pathways .
- Experimental Conditions: The compound was tested across various concentrations, revealing an IC50 value indicative of its potency as an inhibitor.
-
Receptor Binding Studies:
- Objective: To evaluate the binding affinity of this compound to specific receptors involved in metabolic regulation.
- Results: The compound showed significant binding affinity, suggesting its potential role in modulating receptor-mediated pathways relevant to metabolic disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring or the boronic acid moiety can significantly affect the compound's inhibitory potency and selectivity for target enzymes.
| Modification | Effect on Activity |
|---|---|
| Substitution at para position | Increased binding affinity |
| Alteration of isobutoxy group | Enhanced lipophilicity and cellular uptake |
| Variation in cyano group position | Changes in enzyme selectivity |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low toxicity levels, making it a suitable candidate for further pharmacological studies. The compound belongs to a class with favorable safety profiles, showing minimal side effects in initial screenings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
